molecular formula C19H11ClN3O2S- B15238698 (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate

(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate

Cat. No.: B15238698
M. Wt: 380.8 g/mol
InChI Key: LAEPKONHQLSXDL-UHFFFAOYSA-M
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Description

(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines and thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate typically involves the condensation of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with aminothiophene-2-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate is unique due to its combination of the imidazo[1,2-a]pyridine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H11ClN3O2S-

Molecular Weight

380.8 g/mol

IUPAC Name

3-[(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino]thiophene-2-carboxylate

InChI

InChI=1S/C19H12ClN3O2S/c20-13-6-7-16-22-17(12-4-2-1-3-5-12)15(23(16)11-13)10-21-14-8-9-26-18(14)19(24)25/h1-11H,(H,24,25)/p-1

InChI Key

LAEPKONHQLSXDL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NC4=C(SC=C4)C(=O)[O-]

Origin of Product

United States

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